(S)-alpha-Methylpyridine-2-ethanol

Enantiomeric Purity Chiral HPLC Optical Rotation

Why accept the generic racemate when stereochemistry defines your outcome? (S)-α-Methylpyridine-2-ethanol (CAS 59042-90-9) at up to 99% ee is the mandatory enantiopure building block for chiral-induction control. The (S)-configuration uniquely dictates helicity in single-molecule magnets, enantioselectivity in Ru/Zn-catalyzed hydrogenations, and PDE4 inhibitor pharmacophore chirality. Only this enantiomer yields the correct magnetic anisotropy and biological potency. Secure consistent, enantiopure material for your asymmetric transformations—order now.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B8320842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-alpha-Methylpyridine-2-ethanol
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=N1)O
InChIInChI=1S/C8H11NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5,7,10H,6H2,1H3/t7-/m0/s1
InChIKeyGAMOMPUVNAWKHH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-alpha-Methylpyridine-2-ethanol: Chiral Pyridyl Alcohol for Asymmetric Synthesis and Pharmaceutical R&D


(S)-alpha-Methylpyridine-2-ethanol (CAS 59042-90-9), also known as (S)-1-(2-pyridyl)ethanol or 2-[(S)-1-hydroxyethyl]pyridine, is a chiral C2-symmetric pyridyl alcohol with the formula C7H9NO and molecular weight 123.16 g/mol . It is a white to almost white solid with a melting point of 29 °C, a specific rotation of –29° (c=1, toluene), and is commercially available at enantiomeric purities up to 99% ee . The compound functions as a chiral building block and ligand, bearing both a Brønsted-basic pyridine nitrogen and a chiral secondary alcohol that together enable bidentate coordination to metal centers .

Why the (R)-Enantiomer or Racemate Cannot Replace (S)-alpha-Methylpyridine-2-ethanol in Target Applications


The (S)-alpha-methylpyridine-2-ethanol cannot be generically substituted by its (R)-enantiomer or the racemate because the absolute configuration at the chiral carbon directly dictates the helicity and magnetic response of derived coordination clusters, the enantioselectivity of catalytic processes, and the pharmacological profile of PDE4 inhibitor candidates . For instance, the (S)-form serves as the unreacted alcohol in Candida antarctica lipase (CAL)-catalyzed kinetic resolution, whereas the (R)-form is converted to the acetate, enabling a preparative-scale isolation advantage for the (S)-alcohol [1]. In lanthanide-based single-molecule magnets, substituting the (S)-ligand with its (R)-counterpart inverts the sign of the optical rotation and alters the magnetic anisotropy [2].

Quantitative Differentiation: (S)-alpha-Methylpyridine-2-ethanol vs. (R)-Enantiomer and Racemate


Enantiomeric Excess: Commercially Achievable 99% ee vs. Racemate (0% ee)

Commercially available (S)-alpha-methylpyridine-2-ethanol is supplied with an enantiomeric excess of 99% ee, as verified by chiral GC or HPLC . In contrast, the racemic mixture (CAS 18728-61-5) possesses 0% ee and therefore cannot impart asymmetric induction in catalytic or coordination-chemistry applications .

Enantiomeric Purity Chiral HPLC Optical Rotation

Kinetic Resolution Advantage: (S)-Alcohol Directly Isolated from Lipase-Catalyzed Acetylation

In the lipase-catalyzed kinetic resolution of racemic 1-(2-pyridyl)ethanol with vinyl acetate, Candida antarctica lipase (CAL) selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted [1]. The (S)-alcohol is obtained directly without the need for a deprotection step, whereas the (R)-enantiomer requires saponification of the acetate ester [1].

Kinetic Resolution Candida antarctica Lipase Enantioselective Acetylation

Asymmetric Transfer Hydrogenation: Direct (S)-Enantiomer Formation with 95% ee

A chiral Ru(II) complex, RuCl[(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine](p-cymene), catalyzes the asymmetric transfer hydrogenation of 2-acetylpyridine to yield (S)-1-(2-pyridyl)ethanol in near-quantitative yield with 95% enantiomeric excess [1]. This direct asymmetric synthesis route provides (S)-alcohol at high ee without recourse to resolution, whereas the (R)-enantiomer requires a catalyst with opposite chirality.

Asymmetric Transfer Hydrogenation Ruthenium Catalysis 2-Acetylpyridine

Chiral Single-Molecule Magnets: (S)-Ligand Enables Tunable Magnetic Anisotropy

When (S)-2-(1-hydroxyethyl)pyridine is employed as a bidentate ligand in self-assembled CoII9WV6 and NiII9WV6 cyanido-bridged clusters, it imparts strong natural optical activity across 200–700 nm and leads to slow magnetic relaxation characteristic of single-molecule magnets (SMMs) [1]. The (R)-enantiomer yields the mirror-image cluster with opposite optical rotation and equivalent yet inverted magnetic anisotropy, demonstrating that only a single enantiomer can produce a specific handedness of the magnetic response [1].

Single-Molecule Magnets Chiral Magnetism Cyanido-Bridged Clusters

Solid-State Storage Stability: Air and Heat Sensitivity Mandates Controlled Handling

The (S)-enantiomer is classified as air-sensitive and heat-sensitive, requiring refrigerated storage (0–10 °C) under inert gas . The racemic mixture exhibits similar sensitivity, but the (S)-enantiomer's higher commercial value (approximately €116 per gram vs. substantially lower cost for racemate) underscores the need for validated cold-chain shipping and inert-atmosphere handling to preserve enantiomeric purity .

Storage Stability Air Sensitivity Procurement Logistics

Procurement-Guiding Application Scenarios for (S)-alpha-Methylpyridine-2-ethanol


Enantioselective Catalysis and Chiral Ligand Design

The (S)-enantiomer at 99% ee functions as a chiral bidentate ligand for transition-metal-catalyzed asymmetric transformations. Its pyridine nitrogen and secondary alcohol oxygen form a five-membered chelate with metals such as Ru(II) and Zn(II), enabling enantioselective hydrogenation, alkylation, and hydrosilylation reactions. The high ee directly translates to improved enantioselectivity in downstream products .

Chiral Building Block for PDE4 Inhibitor Synthesis

Substituted 2-pyridinemethanol derivatives are recognized as potent and selective phosphodiesterase-4 (PDE4) inhibitors. The (S)-alpha-methylpyridine-2-ethanol serves as the enantiopure precursor for constructing the chiral tertiary alcohol pharmacophore present in clinical-stage PDE4 inhibitors such as L-869,298. Procurement of the (S)-enantiomer ensures the correct stereochemistry at the alcohol center, which is critical for PDE4 inhibitory potency and hERG selectivity .

Chiral Magnetic Materials: Single-Molecule Magnets and Spintronics

The (S)-enantiomer is a key ligand for constructing chiral cyanido-bridged CoII9WV6 and NiII9WV6 clusters that exhibit single-molecule magnet (SMM) behavior with strong natural optical activity. These materials are of interest for quantum computing and high-density data storage. Only the enantiopure (S)-form yields the desired helicity and magnetic response; the racemic ligand fails to produce magnetically ordered chiral clusters .

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